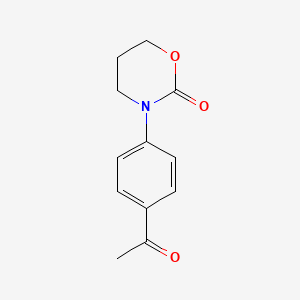

3-(4-Acetylphenyl)-1,3-oxazinan-2-one

Beschreibung

Eigenschaften

IUPAC Name |

3-(4-acetylphenyl)-1,3-oxazinan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-9(14)10-3-5-11(6-4-10)13-7-2-8-16-12(13)15/h3-6H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYGYSXWVFUODGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N2CCCOC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Acetylphenyl)-1,3-oxazinan-2-one typically involves the reaction of 4-acetylphenyl isocyanate with an appropriate amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure the stability of the reactants and the product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the yield and purity of the compound. The reaction conditions are carefully monitored, and the product is purified using techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Acetylphenyl)-1,3-oxazinan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazinanones.

Reduction: Reduction reactions can convert the oxazinan ring to other functional groups.

Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazinanones, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

3-(4-Acetylphenyl)-1,3-oxazinan-2-one is characterized by an oxazinan ring structure that includes one nitrogen and one oxygen atom within a six-membered ring. The presence of the acetylphenyl group contributes to its unique reactivity and interaction with biological systems.

Medicinal Chemistry

The compound has shown promise in various biological activities:

- Antimicrobial Activity : Studies suggest that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.

- Anticancer Potential : Preliminary research indicates that this compound may inhibit cancer cell proliferation through specific molecular interactions .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block:

- Synthesis of Complex Molecules : It can be utilized to synthesize more complex organic compounds, enhancing the efficiency of synthetic pathways .

- Reactivity : The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, allowing for functionalization and derivatization.

Material Science

The unique properties of this compound make it useful in material science:

- Polymer Development : It can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength .

- Nanomaterials : Research is ongoing into its use in developing nanostructured materials with tailored functionalities for applications in electronics and catalysis .

Case Study 1: Antimicrobial Activity Evaluation

A study conducted on the antimicrobial efficacy of this compound revealed that it inhibited the growth of several bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods, showing promising results comparable to existing antibiotics.

Case Study 2: Synthesis of Novel Anticancer Agents

Researchers synthesized derivatives of this compound and evaluated their anticancer activity against human cancer cell lines. The derivatives exhibited varying degrees of cytotoxicity, with some showing significant inhibition of cell viability at low concentrations.

Wirkmechanismus

The mechanism of action of 3-(4-Acetylphenyl)-1,3-oxazinan-2-one involves its interaction with specific molecular targets and pathways. The oxazinan ring can interact with enzymes and receptors, leading to various biological effects. The acetylphenyl group may enhance the compound’s binding affinity and specificity for its targets.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Key Insights :

Substituent Effects :

- Electron-Withdrawing Groups (e.g., Cl) : Enhance stability and influence biological interactions, as seen in 4-(4-chlorophenyl) derivatives .

- Steric Hindrance : Bulky groups (e.g., 6,6-dimethyl) reduce synthetic efficiency due to challenges in transesterification .

- Functional Handles (e.g., propargyl) : Enable further chemical modifications, expanding utility in drug discovery .

Synthetic Efficiency :

Hypotheses for 3-(4-Acetylphenyl)-1,3-oxazinan-2-one :

- The acetylphenyl group may enhance binding to kinase or protease targets, analogous to quinazolinone derivatives .

- Potential for antidiabetic or neuroprotective activity due to acetyl group-mediated interactions.

Biologische Aktivität

3-(4-Acetylphenyl)-1,3-oxazinan-2-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features an oxazinan ring with an acetylphenyl substituent, which contributes to its unique reactivity and interaction with biological targets. The presence of the acetyl group enhances its lipophilicity, which is crucial for biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted that compounds with similar structures demonstrated strong bactericidal effects against various strains of bacteria, particularly Staphylococcus spp. The mechanism of action is thought to involve interference with gene transcription related to biofilm formation, making it a candidate for further exploration in treating bacterial infections .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 4.0 μg/mL | |

| Escherichia coli | 8.0 μg/mL | |

| Pseudomonas aeruginosa | 16.0 μg/mL |

Anticancer Activity

The anticancer potential of this compound has been evaluated against several human cancer cell lines. In vitro studies have shown that this compound can induce cell cycle arrest and inhibit tubulin polymerization, which is critical for cancer cell proliferation.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 Value (μM) | Effect Observed |

|---|---|---|

| A2780 (Ovarian Cancer) | 10.5 | Induces G2/M phase arrest |

| MCF-7 (Breast Cancer) | 12.0 | Inhibits cell viability |

| HepG2 (Liver Cancer) | 15.0 | Significant cytotoxicity |

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and cellular pathways:

- Enzyme Inhibition : It has been shown to inhibit enzymes such as acetylcholinesterase and carbonic anhydrase, leading to increased levels of neurotransmitters like acetylcholine in synaptic clefts.

- Cellular Signaling : The compound influences various signaling pathways that regulate cell growth and apoptosis. This effect is particularly evident in cancer cells where it disrupts normal cell cycle progression .

Case Studies

Several studies have documented the efficacy of this compound in various experimental setups:

- Study on Antimicrobial Efficacy : In a comparative study, this compound was found to be more effective than standard antibiotics like ciprofloxacin against certain bacterial strains .

- Cytotoxicity Assessment : Cytotoxicity tests revealed that while some derivatives showed high toxicity towards cancer cells, others demonstrated selectivity, sparing normal cells while effectively targeting tumor cells .

Q & A

Q. What are the established synthetic strategies for synthesizing 3-(4-acetylphenyl)-1,3-oxazinan-2-one and its analogues?

A three-component reaction involving aldehyde, allyltrimethylsilane, and benzyl carbamate catalyzed by iodine is a foundational method. This is followed by Sharpless dihydroxylation (racemic) to generate dihydroxy intermediates, which are cyclized using NaH in THF to yield the 1,3-oxazinan-2-one scaffold. However, diastereomeric mixtures are common, requiring chromatographic purification (yields: 70–85%) .

Q. How can researchers address purification challenges caused by inseparable diastereomers in 1,3-oxazinan-2-one synthesis?

Diastereomeric mixtures (e.g., 4-(4-chlorophenyl)-6-(hydroxymethyl)-1,3-oxazinan-2-one) often resist separation via standard flash chromatography. Derivatization strategies, such as carbamate cyclization using 1,1’-carbonyldiimidazole (CDI), can enhance separation efficiency by altering polarity, as demonstrated in analogous systems .

Q. What safety protocols are recommended for handling 1,3-oxazinan-2-one derivatives?

While specific toxicity data for this compound is limited, structurally related compounds (e.g., azepan-1-yl derivatives) exhibit acute toxicity (GHS Category 4 for oral, dermal, and inhalation exposure). Use PPE (gloves, goggles), work in fume hoods, and adhere to protocols for toxicant disposal .

Advanced Research Questions

Q. How can diastereoselectivity be controlled during the synthesis of 4,6-disubstituted-1,3-oxazinan-2-one derivatives?

Trans-diastereomers dominate in certain cases (e.g., 6-(hydroxymethyl)-4-(4-methoxyphenyl)-1,3-oxazinan-2-one), likely due to steric and electronic effects during cyclization. Optimizing reaction conditions (e.g., solvent polarity, base strength, and temperature) can influence selectivity. Computational modeling of transition states may further clarify stereochemical outcomes .

Q. How should researchers resolve contradictory spectral data arising from diastereomeric mixtures?

Inseparable diastereomers complicate NMR analysis due to overlapping signals. Advanced techniques like 2D NMR (e.g., NOESY, HSQC) or X-ray crystallography (e.g., as used for 3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one) can differentiate stereoisomers. Alternatively, derivatizing mixtures into separable intermediates (e.g., carbamates) simplifies characterization .

Q. What methodologies are effective for optimizing low-yield steps in multi-component reactions?

Systematic parameter variation is critical. For example, switching from diethyl to dimethyl malonate improved dialkylation efficiency in fluorinated γ-amino alcohol synthesis. Key variables include:

- Catalyst : Iodine vs. TBAI for carbamate formation.

- Base : NaH vs. t-BuOK for deprotonation.

- Solvent : DMF at 100°C vs. THF at reflux. High-throughput screening and DOE (Design of Experiments) can accelerate optimization .

Q. How can researchers validate the biological relevance of 1,3-oxazinan-2-one derivatives without reliable commercial data?

Prioritize in-house bioassays (e.g., enzyme inhibition, antimicrobial testing) using purified diastereomers. Comparative studies between trans- and cis-isomers can reveal structure-activity relationships. Collaborate with crystallography labs to correlate activity with 3D molecular conformations .

Methodological Considerations

- Data Contradiction Analysis : Use orthogonal analytical methods (HPLC, LC-MS) to verify purity and resolve conflicting spectral interpretations.

- Experimental Design : Prefer modular synthesis routes (e.g., post-functionalization of hydroxymethyl groups) to explore structure-property relationships systematically.

- Risk Mitigation : Pre-screen reaction conditions on small scales to minimize reagent waste and hazards.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.